molecular formula C20H23ClN2OS B3547553 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine

1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine

Cat. No. B3547553
M. Wt: 374.9 g/mol
InChI Key: BLTNHLYRAKXQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is a chemical compound that belongs to the class of piperazines. It is a widely studied molecule in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been found to have a unique mechanism of action.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been found to bind to the serotonin transporter, a protein that regulates the levels of serotonin in the brain, and may be involved in the compound's antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been reported to have analgesic effects in animal models of neuropathic pain. In addition, the compound has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine in lab experiments include its well-defined chemical structure, its potential therapeutic applications, and its unique mechanism of action. However, the compound has some limitations for lab experiments. It is a relatively complex molecule, which can make its synthesis and purification challenging. In addition, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications in various disease models. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, the compound's pharmacokinetics and toxicity need to be studied in more detail to assess its safety and efficacy for clinical use.
Conclusion:
This compound is a promising compound with potential therapeutic applications. Its unique chemical structure and mechanism of action make it an interesting molecule for further research. Although there are still many unanswered questions about the compound, ongoing research is likely to shed more light on its potential uses in medicine.

Scientific Research Applications

1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, analgesic, and antidepressant properties. It has also been reported to have antitumor activity and is being investigated as a potential anticancer agent. In addition, the compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(2-methylphenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2OS/c1-16-5-2-3-6-17(16)14-25-15-20(24)23-11-9-22(10-12-23)19-8-4-7-18(21)13-19/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTNHLYRAKXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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